molecular formula C14H13N3OS B14372643 1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 89566-96-1

1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B14372643
CAS No.: 89566-96-1
M. Wt: 271.34 g/mol
InChI Key: VRWBTZPPSYGRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused with pyridine and thiophene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of pyridine, thiophene, and pyrazole rings, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

89566-96-1

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-(5-pyridin-4-yl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C14H13N3OS/c1-10(18)17-13(14-3-2-8-19-14)9-12(16-17)11-4-6-15-7-5-11/h2-8,13H,9H2,1H3

InChI Key

VRWBTZPPSYGRKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=NC=C2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.